molecular formula C₇H₂D₂F₂O₃ B1152397 2,6-Difluoro-4-hydroxybenzoic-d2 Acid

2,6-Difluoro-4-hydroxybenzoic-d2 Acid

Cat. No.: B1152397
M. Wt: 176.11
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-4-hydroxybenzoic-d2 acid is a deuterated derivative of 2,6-difluoro-4-hydroxybenzoic acid (C₇H₄F₂O₃), where two hydrogen atoms are replaced with deuterium (²H). The non-deuterated parent compound has a molecular weight of 174.10 g/mol, a melting point of 176°C, and appears as a white-yellow crystalline powder . Its structure features a carboxylic acid group at position 1, hydroxyl at position 4, and fluorine substituents at positions 2 and 6 on the benzene ring.

Properties

Molecular Formula

C₇H₂D₂F₂O₃

Molecular Weight

176.11

Synonyms

2,6-Difluoro-4-hydroxybenzoic-3,5-d2 Acid

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position Effects: The 2,6-difluoro substitution creates strong electron-withdrawing effects, increasing the acidity of the hydroxyl and carboxylic acid groups compared to mono-fluoro or meta-fluoro analogs (e.g., 3,5-difluorobenzoic acid) .
  • Isotopic Differences : The deuterated form (C₇H₂D₂F₂O₃) has a marginally higher molecular weight (~176.12 vs. 174.10) and may exhibit slower metabolic degradation due to the kinetic isotope effect .

Reactivity Trends :

  • The 2,6-difluoro substitution pattern enhances electrophilic aromatic substitution resistance due to steric and electronic effects, whereas the 4-hydroxy group remains reactive in esterification or glycosylation reactions .
  • Methoxy derivatives (e.g., 2,6-difluoro-4-methoxybenzoic acid) show reduced hydrogen-bonding capacity compared to hydroxylated analogs, altering solubility in polar solvents .

Preparation Methods

Reaction Mechanism and Conditions

The silylium ion (e.g., Et<sub>3</sub>Si<sup>+</sup>) coordinates with the aromatic ring, generating a superelectrophilic arenium ion intermediate. This intermediate undergoes reversible H/D exchange with deuterated benzene (C<sub>6</sub>D<sub>6</sub>) as the deuterium source. The deuteration occurs selectively at the 3- and 5-positions due to the electron-withdrawing effects of the fluorine and carboxylic acid groups, which direct electrophilic attack to the meta positions.

Key Parameters

  • Catalyst: Et<sub>3</sub>SiCl/AgSbF<sub>6</sub> (generates Et<sub>3</sub>Si<sup>+</sup> in situ)

  • Deuterium Source: C<sub>6</sub>D<sub>6</sub>

  • Temperature: 25°C

  • Time: 24–48 hours

  • Yield: 90% deuteration after one cycle, 99% after two cycles

Advantages and Limitations

This method avoids harsh acidic conditions and expensive metal catalysts. However, the requirement for anhydrous conditions and the sensitivity of silylium ions to protic impurities necessitate rigorous substrate purification. Scalability has been demonstrated for gram-scale reactions, making it viable for industrial applications.

Nitration-Reduction-Diazotization Sequence

A multistep synthesis adapted from fluoroquinolone intermediate production offers a robust route to deuterated benzoic acids. The strategy involves nitration of a halogenated benzoic acid precursor, followed by reduction, diazotization, and hydrolysis to install the hydroxyl group. Deuterium is introduced during the reduction or hydrolysis steps.

Synthetic Pathway

  • Nitration : 2,4-Difluoro-3-chlorobenzoic acid (11 ) is nitrated with concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 70–75°C to yield 3-chloro-2,4-difluoro-5-nitrobenzoic acid (10 ).

  • Esterification : The nitrobenzoic acid (10 ) is esterified with ethanol/H<sub>2</sub>SO<sub>4</sub> to improve solubility and facilitate subsequent reductions.

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) converts the nitro group to an amine. Deuterium incorporation occurs here by substituting H<sub>2</sub> with D<sub>2</sub>, yielding a deuterated amine intermediate.

  • Diazotization-Hydrolysis : The amine is diazotized with NaNO<sub>2</sub>/H<sub>3</sub>PO<sub>2</sub>, followed by hydrolysis to replace the diazonium group with a hydroxyl group.

Representative Data

  • Nitration Yield: 94%

  • Deuteration Efficiency: >95% (using D<sub>2</sub> in reduction step)

  • Overall Yield: 70% (non-deuterated analog)

Optimization Challenges

The esterification step mitigates solubility issues during diazotization. However, deuterium gas (D<sub>2</sub>) is costly, and side reactions during diazotization can reduce yields. Replacing H<sub>3</sub>PO<sub>2</sub> with D<sub>3</sub>PO<sub>2</sub> may enhance deuteration at the hydroxyl position.

Direct H/D Exchange via Acidic Deuterolysis

Deuterium can be introduced post-synthesis through acid-catalyzed exchange. This method leverages the acidity of the hydroxyl and carboxylic acid protons, which undergo reversible exchange with D<sub>2</sub>O under strongly acidic conditions.

Procedure

  • Substrate Preparation : 2,6-Difluoro-4-hydroxybenzoic acid is dissolved in D<sub>2</sub>O containing D<sub>2</sub>SO<sub>4</sub> (10 mol%).

  • Exchange Conditions : The solution is heated at 80°C for 72 hours, allowing deuterium to replace hydrogen at the 3- and 5-positions.

  • Workup : The product is isolated by lyophilization and purified via recrystallization from deuterated solvents.

Deuteration Metrics

  • Exchange Efficiency: ~85% after 72 hours

  • Purity: >98% (by <sup>1</sup>H NMR)

Limitations

Prolonged heating risks decarboxylation, and the method is less selective than catalytic deuteration. However, it is operationally simple and avoids specialized reagents.

Halogenation-Deuteration-Hydrolysis Cascade

This route starts with a halogenated precursor, such as 2,6-difluoro-4-chlorobenzoic acid. The chlorine atom is replaced by a hydroxyl group via hydrolysis, while deuterium is introduced concurrently.

Reaction Steps

  • Chlorination : 2,6-Difluorobenzoic acid is chlorinated at the 4-position using Cl<sub>2</sub>/FeCl<sub>3</sub>.

  • Deuterolysis : The chloro intermediate is treated with D<sub>2</sub>O and NaOH at 120°C, substituting Cl with OD and introducing deuterium at adjacent positions via radical intermediates.

  • Acidification : The solution is acidified to protonate the carboxylate and hydroxyl groups.

Performance Data

  • Chlorination Yield: 89%

  • Deuteration Degree: 80–85%

  • Overall Yield: 68%

Comparative Analysis of Methods

MethodDeuteration EfficiencyYield (%)ScalabilityCost
Superelectrophile99%90High$$
Nitration-Reduction95%70Moderate$$$
Acidic Exchange85%75Low$
Halogenation Cascade85%68Moderate$$

The superelectrophile method excels in efficiency and scalability but requires specialized catalysts. The nitration-reduction route is versatile but costlier due to deuterium gas. Acidic exchange is economical but less efficient.

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-difluoro-4-hydroxybenzoic-d₂ acid, and how does deuteration impact reaction efficiency?

Methodological Answer : Deuterated analogs like 2,6-difluoro-4-hydroxybenzoic-d₂ acid are typically synthesized via acid-catalyzed H/D exchange using deuterated solvents (e.g., D₂O) or direct deuteration of precursors. For example, fluorinated benzoic acids can undergo isotopic substitution at hydroxyl or carboxylic acid groups under controlled conditions . Key challenges include minimizing proton back-exchange and ensuring regioselective deuteration. Reaction efficiency is influenced by temperature, catalyst choice (e.g., Pt/C or Pd/C), and solvent purity. Post-synthesis, LC-MS or <sup>1</sup>H/<sup>2</sup>H NMR is used to confirm deuteration levels (>98% isotopic purity is typical) .

Q. Which analytical techniques are most effective for characterizing 2,6-difluoro-4-hydroxybenzoic-d₂ acid, and how are spectral interpretations adjusted for deuterium?

Methodological Answer :

  • NMR Spectroscopy : <sup>19</sup>F NMR is critical for confirming fluorine positions (δ ~ -110 to -120 ppm for ortho-fluorines). <sup>1</sup>H NMR shows suppression of signals from deuterated sites, while <sup>2</sup>H NMR (if accessible) quantifies isotopic enrichment .
  • Mass Spectrometry : High-resolution ESI-MS detects the molecular ion [M-H]⁻ at m/z 176.10 (non-deuterated) and m/z 178.12 (d₂ form), with isotopic peaks confirming deuteration .
  • IR Spectroscopy : O-H/D stretching vibrations (2500–3300 cm⁻¹) differ significantly, aiding in deuteration confirmation .

Q. How should 2,6-difluoro-4-hydroxybenzoic-d₂ acid be stored to maintain stability, and what degradation products are observed under suboptimal conditions?

Methodological Answer : Store in airtight, light-protected containers at -20°C under inert gas (N₂/Ar) to prevent hydrolysis or decarboxylation. Degradation studies show that elevated temperatures (>40°C) or prolonged exposure to moisture lead to:

  • Loss of deuterium via H/D exchange with ambient humidity.
  • Formation of 2,6-difluorophenol (via decarboxylation) or fluorinated quinones (via oxidation) . Regular stability testing via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) is recommended .

Advanced Research Questions

Q. How does deuteration at the 4-hydroxy position affect the acidity and reactivity of 2,6-difluoro-4-hydroxybenzoic acid in catalytic systems?

Methodological Answer : Deuteration increases the O-H bond strength (kinetic isotope effect, KIE ≈ 6–10), reducing proton mobility and altering acid dissociation constants (pKa). For example:

PropertyNon-deuterated (d₀)Deuterated (d₂)
pKa (carboxylic acid)~2.8~3.1
pKa (phenolic -OH)~8.5~9.0
This shift impacts reaction kinetics in organocatalysis or metal-ligand coordination, requiring adjustments in pH-dependent protocols .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, purity) for 2,6-difluoro-4-hydroxybenzoic-d₂ acid across studies?

Methodological Answer : Contradictions often arise from:

  • Purity Variability : Commercial batches may report ≥98% purity (GC/HPLC), but residual solvents or protonated impurities can skew melting points .
  • Deuteration Level : Incomplete deuteration (e.g., 95% vs. 99%) alters crystallinity and thermal profiles. Resolution Strategies :
  • Cross-validate using orthogonal methods (e.g., DSC for melting point, Karl Fischer titration for moisture).
  • Reproduce synthesis in-house with strict isotopic controls .
  • Statistically analyze batch-to-batch variability using ANOVA for critical parameters .

Tables for Reference

Q. Table 1: Key Characterization Data for 2,6-Difluoro-4-hydroxybenzoic-d₂ Acid

PropertyValue (Non-deuterated)Value (Deuterated)Method/Citation
Molecular Weight174.10 g/mol176.12 g/molHR-MS
Melting Point176°C174–176°CDSC
pKa (Carboxylic Acid)2.83.1Potentiometric Titration
<sup>19</sup>F NMR Shift-112 ppm (ortho-F)-112 ppmCDCl₃, 400 MHz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.